N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a sulfamoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with sulfamoyl chloride under basic conditions.
Attachment of the Diethoxyethyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfamoyl group can interact with active sites of enzymes, while the benzodioxole ring can provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-Ethoxypropyl)sulfamoyl]ethyl}-1,3-benzodioxole-5-carboxamide
- N-{2-[(2,2-dimethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Uniqueness
N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of the diethoxyethyl group, which can influence its solubility, reactivity, and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O7S/c1-3-22-15(23-4-2)10-18-26(20,21)8-7-17-16(19)12-5-6-13-14(9-12)25-11-24-13/h5-6,9,15,18H,3-4,7-8,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYHVBWMFYOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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